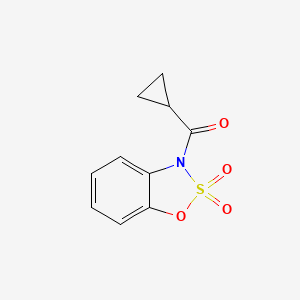
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is a complex organic compound that belongs to the class of benzoxathiazole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropanecarbonyl chloride with 2-aminobenzenethiol, followed by oxidation to form the desired benzoxathiazole structure . The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzoxathiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzoxathiazole derivatives .
Aplicaciones Científicas De Investigación
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Isoindole-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Benzothiazole derivatives: Similar in structure, these compounds also display a wide range of biological activities and are used in various applications.
Uniqueness
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is unique due to its specific cyclopropanecarbonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H9NO4S |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
cyclopropyl-(2,2-dioxo-1,2λ6,3-benzoxathiazol-3-yl)methanone |
InChI |
InChI=1S/C10H9NO4S/c12-10(7-5-6-7)11-8-3-1-2-4-9(8)15-16(11,13)14/h1-4,7H,5-6H2 |
Clave InChI |
KHXQLDOFIXWDBO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2C3=CC=CC=C3OS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















